(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone
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Overview
Description
(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with additional methyl and phenylmethanone substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea intermediates. These intermediates undergo cyclization to form the benzothiazine ring. The reaction conditions often include the use of concentrated sulfuric acid or other strong acids to promote ring closure .
Industrial Production Methods
Industrial production of benzothiazine derivatives, including this compound, involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as active pharmaceutical ingredients .
Scientific Research Applications
(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
2-Amino-4H-3,1-benzothiazin-4-one: Studied for its antiviral and anticancer properties.
6-Thiaoxanosine: An imidazo[1,5-a][1,3]thiazin-7(3H)-one riboside with strong antiviral and anticancer properties.
Uniqueness
(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15NOS |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(3,7-dimethyl-4H-1,4-benzothiazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H15NOS/c1-11-8-9-14-15(10-11)20-17(12(2)18-14)16(19)13-6-4-3-5-7-13/h3-10,18H,1-2H3 |
InChI Key |
YQOQDTRLTBCDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(S2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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